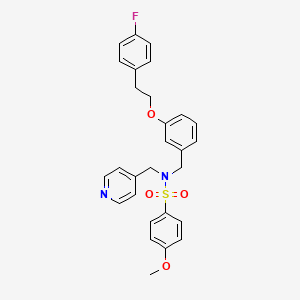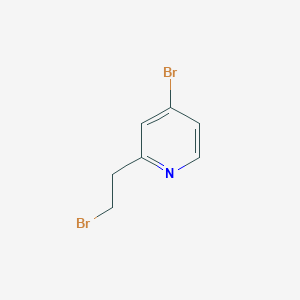
Ethyl5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical properties. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, making it an important scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate typically involves the trifluoroacylation of oxazoles. A scalable and cost-effective method for the synthesis of 2-(trifluoroacetyl)oxazoles from the corresponding oxazoles and trifluoroacetic anhydride has been developed . This procedure can be scaled up to produce significant quantities of the desired ketones in a single run. The reaction conditions are generally mild, and the oxazole core shows tolerance to various functional group transformations.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis method mentioned above can be adapted for industrial-scale production. The use of trifluoroacetic anhydride as a reagent and the mild reaction conditions make this method suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: The carbonyl group in the trifluoroacetyl moiety can be reduced using common reducing agents.
Substitution: The oxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antibacterial and anticancer activities.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate involves its interaction with various molecular targets. The trifluoroacetyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors. The oxazole ring also contributes to the compound’s biological activity by providing a stable scaffold for functionalization.
Comparison with Similar Compounds
Similar Compounds
Macrooxazoles: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives with similar structural features.
Uniqueness
Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.
Properties
Molecular Formula |
C9H8F3NO4 |
|---|---|
Molecular Weight |
251.16 g/mol |
IUPAC Name |
ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H8F3NO4/c1-3-16-8(15)5-4(2)17-7(13-5)6(14)9(10,11)12/h3H2,1-2H3 |
InChI Key |
HBMJKONQTWNXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B13116233.png)





![6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13116270.png)
